Spermidine

Descripción general

Descripción

Pertenece a la clase de las antraciclinas, que son poliquétidos que contienen una estructura de anillo de tetracenquinona con un azúcar unido mediante un enlace glucosídico . El hidrocloruro de sabarubicina ha mostrado una actividad antitumoral prometedora y se utiliza principalmente en el tratamiento del cáncer de pulmón de células pequeñas .

Métodos De Preparación

El hidrocloruro de sabarubicina se sintetiza a partir de la 14-acetoxiidarubicinona. La ruta sintética implica la preparación del análogo de doxorubicina 7-O-(α-l-daunosaminil-α(1–4)-2-desoxi-l-fucosil)-4-desmetoxí-adriamicinona . El compuesto se disuelve en solución salina (NaCl, 0.9%) inmediatamente antes de su uso . Los métodos de producción industrial implican la combinación de sabarubicina con otros agentes antitumorales, como el cisplatino, para aumentar su eficacia .

Análisis De Reacciones Químicas

El hidrocloruro de sabarubicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solución salina (NaCl, 0.9%) y dimetilsulfóxido . Los productos principales formados a partir de estas reacciones incluyen el análogo de doxorubicina 7-O-(α-l-daunosaminil-α(1–4)-2-desoxi-l-fucosil)-4-desmetoxí-adriamicinona .

Aplicaciones Científicas De Investigación

Cancer Research

Mechanisms of Action

Spermidine has been investigated for its role in cancer treatment, particularly in enhancing immune responses and inhibiting tumor growth. Recent studies indicate that this compound supplementation can rejuvenate aging immune cells, improving their efficacy in combating tumors. For example, research demonstrated that this compound enhances the anti-tumor activity of CD8+ T cells when combined with PD-1 pathway inhibitors, leading to increased cytokine production and mitochondrial ATP levels in both aged and young mice .

Case Study: Immunotherapy Enhancement

A study published in Science reported that this compound supplementation significantly improved the effectiveness of anti–PD-L1 antibody therapy in mice. The combination treatment resulted in enhanced proliferation of CD8+ T cells and improved mitochondrial health, suggesting a promising avenue for cancer immunotherapy in older populations .

| Study | Findings | Implications |

|---|---|---|

| Al-Habsi et al. (2022) | This compound enhances CD8+ T cell activity | Potential for improving immunotherapy outcomes in aged patients |

Cardiovascular Health

Angiogenesis Improvement

this compound has been shown to improve the angiogenic capacity of senescent endothelial cells (ECs). A study found that this compound supplementation restored migration and tube formation abilities in aged ECs, suggesting its potential use in treating age-related cardiovascular diseases .

Case Study: Endothelial Cell Function

Research demonstrated that treating replicative senescent ECs with this compound increased intracellular polyamine levels to those observed in younger cells, thereby enhancing their functional capabilities .

| Study | Findings | Implications |

|---|---|---|

| Nature (2023) | This compound improves senescent EC angiogenesis | Potential therapeutic for cardiovascular aging |

Neuroprotection

Cognitive Function Enhancement

this compound has been associated with cognitive benefits, particularly in aging populations. A study indicated that higher dietary intake of this compound over three months led to improvements in cognitive function among older adults .

Case Study: Cognitive Function Study

In a randomized controlled trial, participants receiving this compound showed significant reductions in inflammatory markers associated with cognitive decline compared to a placebo group .

| Study | Findings | Implications |

|---|---|---|

| JAMA Network (2022) | Improved cognitive function with this compound supplementation | Potential for dietary interventions to mitigate cognitive decline |

Ocular Health

Therapeutic Applications

this compound's protective role extends to ocular diseases such as glaucoma and age-related macular degeneration (AMD). It has been proposed as a therapeutic agent due to its anti-inflammatory and antioxidant properties .

Case Study: Ocular Disease Management

Recent findings suggest that this compound could serve as a biomarker for various ocular conditions and may provide therapeutic benefits in managing diseases like cataracts and diabetic retinopathy .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Nutrition (2022) | This compound shows promise in treating ocular diseases | Potential for new treatments targeting eye health |

Aging and Longevity

Cellular Aging Reversal

this compound is recognized for its role in autophagy induction and cellular rejuvenation. Studies indicate that it can delay cellular aging processes by enhancing mitochondrial function and promoting cell proliferation .

Case Study: Aging Research

Research has highlighted the potential of this compound as an anti-aging compound through its ability to induce autophagy and improve metabolic health across various species .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Chemistry (2023) | This compound promotes autophagy and metabolic health | Possible interventions for age-related decline |

Mecanismo De Acción

El hidrocloruro de sabarubicina ejerce sus efectos inhibiendo la topoisomerasa II, una enzima que juega un papel crucial en la replicación y reparación del ADN . Esta inhibición conduce a la activación de la apoptosis independiente de p53, lo que resulta en la muerte de las células cancerosas . Los objetivos moleculares y las vías involucradas en este mecanismo incluyen la estructura del anillo de tetracenquinona y el enlace glucosídico del azúcar .

Comparación Con Compuestos Similares

El hidrocloruro de sabarubicina es similar a otras antraciclinas, como la doxorubicina y la epirubicina. Exhibe una eficacia antitumoral superior, que se supone que está relacionada con la activación de la apoptosis independiente de p53 . Otros compuestos similares incluyen Men10749, un disacárido con una configuración diferente en C-4’ del azúcar proximal . La estructura única del hidrocloruro de sabarubicina, particularmente su análogo de disacárido, lo distingue de otras antraciclinas y contribuye a su eficacia mejorada .

Actividad Biológica

Spermidine is a naturally occurring polyamine that plays a crucial role in various biological processes. Its significance has been increasingly recognized in the fields of cancer research, aging, neuroprotection, and metabolic health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from putrescine and is involved in cellular functions such as cell growth, differentiation, and apoptosis. It is found in high concentrations in various foods, particularly in wheat germ, soybeans, and aged cheese. As a polyamine, this compound contributes to cellular homeostasis and has been implicated in autophagy regulation, antioxidant defense, and modulation of gene expression.

This compound exerts its biological effects through several mechanisms:

- Autophagy Induction : this compound promotes autophagy by inhibiting histone deacetylases (HDACs) and enhancing the expression of autophagy-related genes. This process is crucial for cellular repair and maintenance, particularly under stress conditions .

- Cell Cycle Regulation : It plays a significant role in modulating the cell cycle. Studies have shown that this compound can enhance cell proliferation by promoting the transition from the G1 to S phase .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby reducing oxidative stress .

Cancer Research

This compound has been identified as a promising anticancer agent. It interferes with tumor cell proliferation by regulating key oncogenic pathways and promoting autophagy. Research indicates that higher dietary intake of this compound can suppress oncogenesis and slow tumor growth .

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Colorectal Cancer | Induction of apoptosis | |

| Neuroblastoma | Enhanced mitochondrial function |

Aging and Cognitive Function

This compound has been associated with longevity and improved cognitive function. Studies suggest that dietary this compound intake correlates with reduced cognitive impairment risk in humans. It enhances mitochondrial function and promotes neuroprotection by clearing toxic aggregates such as amyloid-beta plaques .

Table 2: this compound Supplementation Effects on Cognitive Function

| Study | Population | Duration | Outcome |

|---|---|---|---|

| SmartAge Trial | Older Adults | 12 months | No significant change in memory performance |

| Animal Models | Mice | Varied | Improved spatial learning |

Metabolic Health

Recent research indicates that higher serum levels of this compound are linked to lower body mass index (BMI) and reduced prevalence of obesity. This suggests a potential role for this compound in metabolic regulation .

Case Studies

- Clinical Trial on Cognitive Decline : A randomized controlled trial involving older adults showed no significant cognitive improvement with this compound supplementation over one year; however, it did observe a reduction in inflammatory markers .

- This compound Supplementation in Obesity : A cross-sectional study found that participants with higher baseline serum this compound concentrations showed a greater likelihood of BMI reduction over two years, indicating its potential role in weight management .

Propiedades

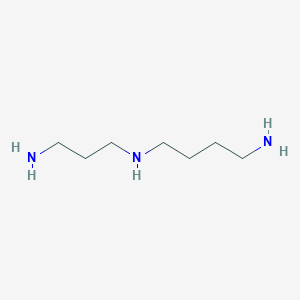

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.